3-Fluoro-2-iodo-5-methylphenol
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Overview
Description
3-Fluoro-2-iodo-5-methylphenol is an organic compound with the molecular formula C7H6FIO It is a substituted phenol, characterized by the presence of fluorine, iodine, and a methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-iodo-5-methylphenol can be achieved through several methods. One common approach involves the iodination of 3-fluoro-5-methylphenol using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction typically takes place in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-fluoro-5-methylphenol is reacted with an aryl iodide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The choice of solvent, oxidizing agent, and reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-iodo-5-methylphenol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the phenolic group to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. These reactions often require a base and a polar aprotic solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: Products include substituted phenols with various functional groups replacing the iodine atom.
Oxidation Reactions: Products include quinones or other oxidized phenolic derivatives.
Reduction Reactions: Products include dehalogenated phenols or reduced alcohol derivatives.
Scientific Research Applications
3-Fluoro-2-iodo-5-methylphenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through cross-coupling reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways involving phenolic compounds.
Industry: It can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism by which 3-Fluoro-2-iodo-5-methylphenol exerts its effects depends on the specific application. In chemical reactions, the presence of the fluorine and iodine atoms can influence the reactivity and selectivity of the compound. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-iodophenol: Lacks the methyl group, which can affect its reactivity and physical properties.
2-Iodo-5-methylphenol: Lacks the fluorine atom, which can influence its electronic properties and reactivity.
3-Fluoro-5-methylphenol: Lacks the iodine atom, affecting its potential for substitution reactions.
Uniqueness
3-Fluoro-2-iodo-5-methylphenol is unique due to the combination of fluorine, iodine, and a methyl group on the phenol ring
Properties
IUPAC Name |
3-fluoro-2-iodo-5-methylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIO/c1-4-2-5(8)7(9)6(10)3-4/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGZKDLWMGXUKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)I)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.02 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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